2-(Oxan-3-yl)pyrrolidine
Overview
Description
2-(Oxan-3-yl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidine derivatives. It is a cyclic amine that has a five-membered ring structure containing a pyrrolidine and oxane ring. This compound has gained significant attention in recent years due to its potential applications in scientific research.
Mechanism of Action
The exact mechanism of action of 2-(Oxan-3-yl)pyrrolidine is not fully understood. However, it is believed that it exerts its effects by interacting with various molecular targets. It has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), which are involved in the inflammatory response. Additionally, it has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). Additionally, it has been found to decrease the expression of COX-2 and 5-LOX, which are involved in the inflammatory response. Moreover, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(Oxan-3-yl)pyrrolidine in lab experiments is its broad range of applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties, making it a versatile compound for various research applications. Additionally, it has been found to be relatively safe and well-tolerated in animal studies. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and efficacy.
Future Directions
There are several future directions for research on 2-(Oxan-3-yl)pyrrolidine. One of the areas of interest is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, further research is needed to understand the exact mechanism of action of this compound and to identify its molecular targets. Moreover, the development of more efficient synthesis methods and the optimization of its pharmacokinetic properties may enhance its potential for clinical use.
Conclusion:
In conclusion, this compound is a promising compound for various scientific research applications. It possesses anti-inflammatory, anti-cancer, and anti-viral properties and has the potential to treat neurodegenerative diseases. The synthesis method involves the reaction of pyrrolidine with 3-chlorooxirane, and the exact mechanism of action is not fully understood. However, it is believed to interact with various molecular targets. The compound has various biochemical and physiological effects, and its advantages include its broad range of applications and relatively safe profile. Its limitations include its limited solubility in water. Future research directions include its potential use in the treatment of neurodegenerative diseases, further understanding of its mechanism of action, and optimization of its pharmacokinetic properties.
Scientific Research Applications
2-(Oxan-3-yl)pyrrolidine has emerged as a promising compound for various scientific research applications. It has been found to possess anti-inflammatory, anti-cancer, and anti-viral properties. Additionally, it has been shown to have the potential to treat neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
properties
IUPAC Name |
2-(oxan-3-yl)pyrrolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-4-9(10-5-1)8-3-2-6-11-7-8/h8-10H,1-7H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQBAKGYUFQRXSE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C2CCCOC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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